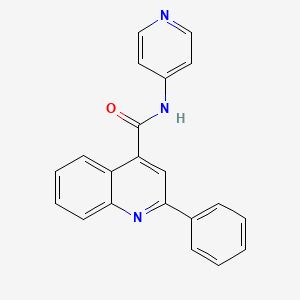

2-phenyl-N-(pyridin-4-yl)quinoline-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-N-pyridin-4-ylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O/c25-21(23-16-10-12-22-13-11-16)18-14-20(15-6-2-1-3-7-15)24-19-9-5-4-8-17(18)19/h1-14H,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEBFGGOFCLPHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Quinoline 4 Carboxamide Scaffold: a Cornerstone in Medicinal Chemistry

The quinoline-4-carboxamide framework is a privileged scaffold in drug discovery, recognized for its presence in a wide array of pharmacologically active compounds. nih.govrsc.org Quinoline (B57606) itself is a heterocyclic aromatic compound that is a fundamental building block for many synthetic compounds with diverse biological activities, including antimicrobial, antiviral, anticancer, and antimalarial properties. rsc.orgdocumentsdelivered.comrsc.orgbenthamscience.com

The addition of a carboxamide linkage at the 4-position of the quinoline ring has proven to be an effective strategy for enhancing the pharmacological potential of these molecules, particularly in the realm of anticancer research. nih.gov Scientific exploration of quinoline carboxamides has revealed their potential to act as inhibitors of various biological targets, such as protein kinases and topoisomerases, which are crucial in cancer progression. nih.gov

Furthermore, this scaffold has been the subject of extensive research in other therapeutic areas. For instance, derivatives of 2-phenylquinoline-4-carboxamide (B4668241) have been identified as potent and selective non-peptide competitive agonists for the human neurokinin-3 (NK3) receptor, indicating their potential in neurological research. researchgate.netresearchgate.net The versatility of the quinoline-4-carboxamide scaffold allows for chemical modifications at several positions, enabling researchers to fine-tune the compound's properties to achieve desired biological effects.

Research Trajectories for 2 Phenyl N Pyridin 4 Yl Quinoline 4 Carboxamide and Its Analogues

Retrosynthetic Analysis and Key Intermediate Identification

A retrosynthetic approach to this compound logically disconnects the molecule at the amide bond. This primary disconnection identifies two key precursors: 2-phenylquinoline-4-carboxylic acid and 4-aminopyridine (B3432731) . This strategy is advantageous as it breaks down the complex target molecule into simpler, often commercially available or readily synthesizable, starting materials.

Further retrosynthetic analysis of the 2-phenylquinoline-4-carboxylic acid intermediate reveals several potential synthetic pathways. A common disconnection points to the Pfitzinger or Doebner reactions, which construct the quinoline (B57606) ring system from even simpler acyclic or aromatic precursors. For the Pfitzinger approach, the key building blocks are isatin (B1672199) and an aryl methyl ketone, in this case, acetophenone (B1666503) .

Key Intermediates in the Synthesis of this compound:

| Intermediate Name | Chemical Structure | Role in Synthesis |

| 2-phenylquinoline-4-carboxylic acid | The core heterocyclic acid that forms the quinoline portion of the final molecule. | |

| 4-aminopyridine | The amine component required for the final amidation step. | |

| Isatin | A key starting material for the Pfitzinger reaction to form the quinoline ring. | |

| Acetophenone | The ketone component that provides the phenyl group at the 2-position of the quinoline ring in the Pfitzinger reaction. |

Established Synthetic Routes for Quinoline-4-carboxamide Core Formation

The construction of the quinoline-4-carboxamide scaffold is typically a two-stage process: formation of the quinoline-4-carboxylic acid core, followed by amidation.

Pfitzinger Reaction Approaches for Quinoline Synthesis

The Pfitzinger reaction is a cornerstone in the synthesis of quinoline-4-carboxylic acids. wikipedia.org This reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, such as acetophenone, in the presence of a strong base. wikipedia.orgnih.gov

The mechanism begins with the base-catalyzed hydrolysis of isatin to form an intermediate keto-acid. wikipedia.org This is followed by condensation with acetophenone to form an imine, which then tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration yield the final 2-phenylquinoline-4-carboxylic acid. wikipedia.org

A typical procedure involves dissolving isatin in an aqueous or alcoholic solution of a base like potassium hydroxide (B78521), followed by the addition of acetophenone. The mixture is then heated under reflux for several hours. nih.govjocpr.com Upon completion, acidification of the reaction mixture precipitates the desired carboxylic acid product. nih.gov Yields for this reaction can be moderate, with one study reporting a 35% yield for 2-phenylquinoline-4-carboxylic acid. nih.gov

Amidation Coupling Strategies for Carboxamide Linkage Formation

The formation of the amide bond between 2-phenylquinoline-4-carboxylic acid and 4-aminopyridine is the final key step. Direct condensation of a carboxylic acid and an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid is typically activated using a coupling reagent. hepatochem.comgrowingscience.com

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. hepatochem.comacs.orgfishersci.co.ukpeptide.com Another class of effective coupling agents are phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts like HATU. hepatochem.comgrowingscience.com

The general procedure involves dissolving the 2-phenylquinoline-4-carboxylic acid, the amine (4-aminopyridine), the coupling reagent (e.g., EDC), and an additive (e.g., HOBt) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF). acs.org The reaction is typically stirred at room temperature for several hours to overnight. acs.org Work-up and purification, often by chromatography, yield the target this compound.

Comparison of Common Amide Coupling Reagents:

| Reagent Class | Examples | Advantages | Considerations |

| Carbodiimides | EDC, DCC, DIC | Readily available, effective | Byproducts can be difficult to remove (DCC), potential for racemization without additives. peptide.com |

| Phosphonium Salts | BOP, PyBOP | High efficiency, low racemization | Higher cost, byproduct removal. |

| Aminium/Uronium Salts | HATU, TSTU | Very efficient, fast reaction times, low racemization. hepatochem.comgrowingscience.com | Can react with free amines if used in excess, higher cost. hepatochem.com |

Multi-component Condensation Reactions

Multi-component reactions (MCRs) offer an efficient alternative for synthesizing the quinoline core by combining three or more reactants in a single step, which enhances atom economy and operational simplicity. researchgate.net The Doebner reaction, a variation of the Doebner-von Miller reaction, is a prominent three-component synthesis of quinoline-4-carboxylic acids. nih.govnih.govacs.org This reaction typically involves an aniline, an aldehyde (like benzaldehyde), and pyruvic acid. nih.govnih.gov

While historically, the Pfitzinger reaction has been a conventional method, the Doebner reaction provides greater flexibility as a wider variety of substituted anilines can be utilized. acs.org However, reactions involving electron-deficient anilines can sometimes result in low yields. nih.govacs.org Recent advancements have focused on optimizing these MCRs, for instance, by using catalysts like trifluoroacetic acid or Lewis acids such as BF₃·THF to improve yields and broaden the substrate scope. nih.govnih.gov

Advanced Synthetic Techniques and Optimization

Microwave-Assisted Organic Synthesis of Quinoline-4-carboxamides

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govfrontiersin.org The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields compared to conventional heating methods. nih.govactascientific.com

Both key steps in the synthesis of this compound can be enhanced by microwave technology:

Pfitzinger Reaction: The synthesis of the 2-phenylquinoline-4-carboxylic acid core via the Pfitzinger reaction can be performed under microwave irradiation. For example, reacting an isatin with a ketone in a mixture of ethanol (B145695) and water with a base like potassium hydroxide at 125 °C under microwave conditions can afford the desired carboxylic acid in as little as 20 minutes. acs.orgnih.gov

Amidation: While less commonly reported for this specific step, microwave assistance can also be applied to amidation reactions, potentially reducing coupling times.

Other Quinoline Syntheses: The Friedländer synthesis, another method for creating quinoline scaffolds from 2-aminophenylketones, has been shown to be highly efficient under microwave conditions. Using acetic acid as both a solvent and catalyst with microwave irradiation at 160 °C, quinoline synthesis can be achieved in just 5 minutes in excellent yield. nih.gov

The rapid and efficient heating provided by microwaves makes this technique particularly advantageous for high-throughput synthesis and the rapid generation of compound libraries for drug discovery. frontiersin.orgrsc.org

Catalytic Methodologies in Quinoline-4-carboxamide Construction

The synthesis of the 2-phenylquinoline-4-carboxamide (B4668241) scaffold is a multi-step process that often begins with the formation of the core quinoline ring structure, followed by the attachment of the N-(pyridin-4-yl)carboxamide side chain. Catalytic methods are pivotal in achieving efficient and selective synthesis of the precursor, 2-phenylquinoline-4-carboxylic acid.

Classic methods for constructing the quinoline ring, such as the Doebner and Pfitzinger reactions, have been adapted to produce 2-phenylquinoline-4-carboxylic acid. The Doebner reaction, for instance, involves the condensation of an aniline, an aldehyde (benzaldehyde), and pyruvic acid. nih.gov While traditionally carried out under strong acid catalysis, modern variations have explored the use of milder and more efficient catalysts. Similarly, the Pfitzinger reaction, which utilizes isatin and an α-methylene ketone (acetophenone) in the presence of a base, provides another route to this key intermediate. frontiersin.org

Once 2-phenylquinoline-4-carboxylic acid is obtained, the formation of the amide bond with 4-aminopyridine is typically achieved through a coupling reaction. This step often necessitates the use of catalysts to facilitate the reaction. A variety of coupling agents can be employed, which act as catalysts by activating the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. Common examples of such reagents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (1-hydroxybenzotriazole) to improve efficiency and reduce side reactions.

More advanced catalytic systems for direct amidation are also being explored to streamline the synthesis and reduce waste. These methods aim to form the amide bond directly from the carboxylic acid and amine without the need for stoichiometric activating agents, relying instead on catalytic amounts of transition metals or other Lewis acids. catalyticamidation.infodiva-portal.orgmdpi.com For example, catalysts based on titanium and zirconium have shown promise in promoting direct amidation reactions under milder conditions. diva-portal.orgmdpi.com

Spectroscopic and Analytical Characterization for Synthetic Validation

The definitive identification and confirmation of the structure of this compound rely on a suite of spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms. For this compound, the spectrum would be expected to show distinct signals for the protons on the quinoline, phenyl, and pyridine (B92270) rings. The chemical shifts and coupling patterns of these signals would be indicative of their relative positions. For instance, the protons on the pyridine ring would likely appear as doublets in the aromatic region.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of the target compound would display a unique signal for each carbon atom in a distinct chemical environment, including the carbonyl carbon of the amide group, which typically appears in the downfield region of the spectrum.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide group, the C=O stretching of the amide carbonyl, and C=C and C=N stretching vibrations from the aromatic rings. The NIST WebBook provides an IR spectrum for the parent compound, 2-phenylquinoline (B181262), which shows characteristic aromatic C-H and C=C stretching frequencies. nist.gov

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement for this compound, allowing for the confirmation of its molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

The following table summarizes the key spectroscopic data expected for the validation of this compound:

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals in the aromatic region corresponding to protons on the quinoline, phenyl, and pyridine rings. A signal for the amide proton (N-H). |

| ¹³C NMR | A signal for the amide carbonyl carbon. A series of signals for the aromatic carbons of the three ring systems. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (amide), and aromatic C=C and C=N stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound. A fragmentation pattern consistent with the proposed structure. |

Chemical Transformations and Reactivity Profile of the 2 Phenyl N Pyridin 4 Yl Quinoline 4 Carboxamide Scaffold

Regioselective Functionalization of the Quinoline (B57606) and Pyridine (B92270) Rings

The functionalization of N-heterocycles is a cornerstone of modern synthetic chemistry, and the 2-phenyl-N-(pyridin-4-yl)quinoline-4-carboxamide scaffold presents unique challenges and opportunities due to the presence of multiple C-H bonds with varying reactivities. nih.govrsc.org Site-selective modification is key to systematically exploring the chemical space and optimizing pharmacological profiles. rsc.org

The quinoline ring itself is electron-deficient, a characteristic that is amplified in pyridinium salts, making it susceptible to nucleophilic attack. boyer-research.com However, modern transition-metal-catalyzed C-H activation represents a more versatile strategy for introducing a wide array of functional groups. nih.gov For the quinoline moiety, the C2 position is often readily functionalized due to the directing effect of the ring nitrogen. nih.gov However, in this specific scaffold, the C2 position is already occupied by a phenyl group. Consequently, functionalization efforts must target other positions, such as C3, C5, C6, C7, or C8. nih.gov The carboxamide group at C4 can potentially act as a directing group to facilitate functionalization at the C3 or C5 positions. nih.gov For instance, ruthenium-catalyzed arylation has been reported for an N-(quinolin-8-yl)quinoline-4-carboxamide, demonstrating the directing potential of amide groups in such systems. nih.gov

The pyridine ring, being another electron-deficient heterocycle, presents its own set of regioselectivity challenges. Direct C-H functionalization of pyridines often requires activation, for example, by forming N-oxides or N-methoxypyridinium salts. acs.orgmdpi.com Photocatalytic methods have emerged that allow for site-selective C-H acylation at the C2 or C4 positions of pyridinium salts, with the selectivity being controlled by the nature of the N-substituent on the pyridinium ring. acs.org Given that the linkage in the target molecule is at the C4 position of the pyridine, the remaining C2/C6 and C3/C5 positions are available for modification. Strategies involving preactivation of the pyridine nitrogen with agents like triflic anhydride can facilitate nucleophilic addition at the C4 position, though base selection can steer the reaction toward other sites. chemistryviews.org

The table below summarizes potential regioselective functionalization strategies applicable to the scaffold.

| Ring System | Target Position | Reaction Type | Catalyst/Reagent Example | Potential Outcome |

| Quinoline | C3 | Thiolation | Electrochemical synthesis | Introduction of sulfur-based functional groups. rsc.org |

| Quinoline | C5, C8 | Arylation/Olefination | Rh(III) or Ru(II) catalysis | C-C bond formation with directing group assistance. nih.gov |

| Quinoline | C5-C8 (Benzo ring) | Borylation | Iridium catalysis | Installation of a boronic ester for further cross-coupling. nih.gov |

| Pyridine | C2, C6 | Alkenylation | Ni-Al heterobimetallic catalyst | Overcomes intrinsic electronic bias for C3 functionalization. chemrxiv.org |

| Pyridine | C3, C5 | Halogenation | "Open-and-shut" pyridine halogenation | Introduction of halogens for subsequent modifications. digitellinc.com |

| Pyridine | C2, C6 | Amination | Photocatalytic C-H Amination | Direct formation of C-N bonds using N-heterocyclic radicals. acs.org |

Derivatization Strategies for Structure-Activity Relationship Exploration

Systematic derivatization of the this compound scaffold has been a fruitful strategy for discovering novel therapeutic agents and elucidating structure-activity relationships (SAR). Modifications have been explored on all three aromatic rings and the carboxamide linker to tune properties such as target affinity, selectivity, and pharmacokinetic profiles.

Research into 2-phenylquinoline-4-carboxamide (B4668241) derivatives has identified them as potent inhibitors of tubulin polymerization, histone deacetylases (HDACs), and various kinases, as well as possessing antimalarial and antibacterial activities. frontiersin.orgsemanticscholar.orgnih.govacs.org SAR studies have revealed key insights:

Substituents on the 2-Phenyl Ring: The electronic and steric properties of substituents on the 2-phenyl ring significantly influence biological activity. In the context of HDAC inhibitors, substitutions at the 4-position of the phenyl ring with groups like amino or trifluoromethyl have been explored. nih.gov For anticancer activity, C-6 substituted 2-phenylquinolines have shown important activities against prostate (PC3) and cervical (HeLa) cancer cell lines. rsc.org

Modifications of the Quinoline Core: Alterations to the quinoline ring itself, such as the introduction of electron-donating groups (e.g., -NH2, -OMe) at the C6 or C7 positions, have been shown to increase potency in some series, suggesting a need for high electron density in this region for target engagement.

The Carboxamide Linker: The amide bond is a critical pharmacophoric element. Replacing the N-(pyridin-4-yl) moiety with other aryl or alkyl groups has been extensively studied. For instance, in a series of P2X7 receptor antagonists, various phenyl ring substitutions on the carboxamide nitrogen led to improved inhibitory potency. nih.gov In the development of antimalarial agents, tuning the basicity of substituents on the amide nitrogen was crucial for optimizing cell permeability and in vivo efficacy. acs.org

The following interactive table details representative derivatives and their reported biological activities, illustrating the impact of structural modifications.

| Derivative Class | Modification | Biological Target/Activity | Key Finding (Example IC₅₀) |

| HDAC Inhibitors | 2-(4-Amino-Phenyl)-quinoline-4-carboxylic acid derivatives | HDAC3 Inhibition | A hydrazide derivative showed an IC₅₀ of 0.477 µM against HDAC3. nih.govfrontiersin.org |

| Anticancer Agents | 6-Bromo-2-(3,4-methylenedioxyphenyl)quinoline | Cytotoxicity | IC₅₀ of 8.3 μM against HeLa cells. rsc.org |

| Antimalarial Agents | N-(2-(pyrrolidin-1-yl)ethyl) derivative | Plasmodium falciparum | Optimized compounds showed ED₉₀ values below 1 mg/kg in mouse models. acs.org |

| P2X7R Antagonists | N-(4-(trifluoromethoxy)phenyl) derivative | P2X7 Receptor | IC₅₀ value of 0.457 μM. nih.gov |

Mechanistic Insights into Redox Reactions of the Heterocyclic System

The extended π-conjugated system of this compound, featuring multiple nitrogen heteroatoms, imparts it with a rich redox chemistry. The quinoline and pyridine moieties are both electrochemically active and can undergo reduction and, under certain conditions, oxidation. boyer-research.comresearchgate.net Understanding the electron transfer mechanisms is vital for predicting metabolic pathways and for applications in areas like electrochromic materials or redox-active drugs.

Cyclic voltammetry (CV) studies on unsubstituted quinoline and pyridine show that their reduction typically occurs via a reversible one-electron transfer to form a radical anion, which is often followed by an irreversible chemical reaction such as dimerization or protonation. researchgate.net The reduction potential for quinoline is generally less negative than that for pyridine, indicating that the quinoline ring is more easily reduced. researchgate.net For quinoline, this potential is around -1.95 V (vs. Ag|AgCl), while for pyridine it is approximately -2.52 V in dimethylformamide. researchgate.net

π-Conjugation: The phenyl, quinoline, and pyridine rings, linked by the amide, form a large, conjugated system. This delocalization is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule easier to reduce compared to its individual components.

Substituent Effects: The electron-withdrawing nature of the carboxamide group and the pyridine nitrogen atom further decreases the electron density of the quinoline ring system, which should facilitate its reduction (i.e., shift the reduction potential to a less negative value). Conversely, electron-donating groups on the phenyl or quinoline rings would make reduction more difficult. nih.gov

Protonation: The redox process for N-heterocycles is often pH-dependent. Protonation of the quinoline or pyridine nitrogen atoms would create cationic species (quinolinium/pyridinium), which are significantly easier to reduce. wpmucdn.comresearchgate.net The redox process for 5,8-quinoline quinonimines, for example, involves the participation of protons, which increases their redox potentials. researchgate.net

A plausible redox mechanism involves the initial single-electron transfer (SET) to the π-system, generating a radical anion. researchgate.netnih.gov The unpaired electron would be delocalized across the entire scaffold, with higher spin density likely residing on the quinoline portion due to its lower reduction potential. This radical anion would be a highly reactive intermediate. In the absence of other reactive species, it might be stable on the CV timescale, but in protic solvents or in the presence of electrophiles, it would likely undergo rapid subsequent reactions. The presence of multiple nitrogen atoms can also influence the stability and reactivity of these radical intermediates. rsc.org

Computational and Theoretical Investigations of 2 Phenyl N Pyridin 4 Yl Quinoline 4 Carboxamide

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of molecules. For 2-phenyl-N-(pyridin-4-yl)quinoline-4-carboxamide, DFT studies would typically be employed to determine its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP).

The HOMO and LUMO energies are crucial in predicting the chemical reactivity and bioactivity of a compound. The HOMO, or highest occupied molecular orbital, represents the ability to donate an electron, while the LUMO, or lowest unoccupied molecular orbital, signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. For analogous 2-phenylquinoline (B181262) derivatives, DFT calculations have shown that the electron density in the HOMO is often localized on the quinoline (B57606) ring system, while the LUMO is distributed across both the quinoline and phenyl rings. This distribution is critical in understanding the molecule's interaction with biological targets.

The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. In this compound, the nitrogen and oxygen atoms of the carboxamide linkage and the nitrogen of the pyridine (B92270) ring are expected to be regions of high negative potential, making them potential sites for hydrogen bonding interactions with biological receptors.

Molecular Dynamics Simulations for Conformational Space Analysis

Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations are essential for exploring its conformational space and identifying the most stable, low-energy conformations.

The conformational flexibility of this compound arises from the rotational freedom around the single bonds connecting the quinoline, phenyl, and pyridinyl rings, as well as the amide bond. MD simulations can reveal the preferred dihedral angles and the energetic barriers between different conformations. Understanding the accessible conformations is crucial, as the bioactive conformation that binds to a biological target may not be the lowest energy conformation in isolation.

By simulating the molecule in different environments, such as in a vacuum or in a solvent like water, researchers can assess the influence of the surroundings on its conformational preferences. The results of MD simulations can provide insights into the molecule's shape, size, and flexibility, which are key determinants of its ability to interact with specific biological targets.

In Silico Predictions for Biological Relevance

ADME (Absorption, Distribution, Metabolism, Excretion) Profiling at Research Stage

In silico ADME profiling is a critical step in early-stage drug discovery, helping to predict the pharmacokinetic properties of a compound and identify potential liabilities. For this compound, various computational models can be used to estimate its ADME properties. These predictions are often based on established rules, such as Lipinski's rule of five, which helps to assess the "drug-likeness" of a molecule.

A study on a series of 2-phenyl quinoline-4-carboxamide derivatives showed that these compounds generally exhibit favorable in silico ADME properties. nih.gov It is anticipated that this compound would also demonstrate good oral bioavailability. The predicted ADME properties for a representative this compound are summarized in the table below, based on data from similar compounds.

| Property | Predicted Value | Significance |

| Molecular Weight | ~339.37 g/mol | Adherence to Lipinski's rule (<500) suggests good absorption. |

| LogP | 3.5-4.5 | Optimal lipophilicity for membrane permeability. |

| Hydrogen Bond Donors | 1 | Within the acceptable range for good oral bioavailability. |

| Hydrogen Bond Acceptors | 4 | Within the acceptable range for good oral bioavailability. |

| Total Polar Surface Area | ~65 Ų | Indicates good intestinal absorption and blood-brain barrier penetration. |

It is important to note that while these in silico predictions are valuable for guiding early-stage research, they require experimental validation.

Ligand-Target Binding Affinity Prediction via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is widely used to understand the binding mode and estimate the binding affinity of a drug candidate to its biological target.

For this compound, molecular docking studies would involve docking the molecule into the active site of a relevant protein target. The choice of target would depend on the therapeutic area of interest. For instance, quinoline derivatives have been investigated as potential anticancer agents, and docking studies have been performed against targets like tubulin and various kinases.

In a study of related 2-phenylquinoline-4-carboxamide (B4668241) derivatives as tubulin polymerization inhibitors, molecular docking revealed that these compounds bind to the colchicine (B1669291) binding site of tubulin. The interactions were characterized by hydrogen bonds between the carboxamide moiety and key amino acid residues, as well as hydrophobic interactions involving the phenyl and quinoline rings. nih.gov It is plausible that this compound would adopt a similar binding mode, with the pyridinyl nitrogen potentially forming an additional hydrogen bond, thereby enhancing its binding affinity. The predicted binding energy from such studies can provide a semi-quantitative measure of the ligand's potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.

To develop a QSAR model for a series of this compound derivatives, a dataset of compounds with experimentally determined biological activities would be required. Various molecular descriptors, such as physicochemical properties (e.g., logP, molar refractivity) and topological indices, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed biological activity.

While a specific QSAR model for this compound is not publicly available, QSAR studies on other classes of quinoline derivatives have successfully identified key structural features that influence their activity. For instance, the nature and position of substituents on the phenyl and quinoline rings have been shown to be critical for the biological activity of these compounds. A QSAR model for this class of compounds would likely reveal the importance of the electronic and steric properties of the substituents on the N-aryl ring for their biological activity.

Pharmacological Mechanisms and Molecular Target Engagements of Quinoline 4 Carboxamide Derivatives

Enzyme Inhibition Studies and Mechanistic Elucidation

Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. For 2-phenyl-N-(pyridin-4-yl)quinoline-4-carboxamide and its derivatives, research has primarily centered on enzymes crucial for pathogen survival.

Histone Deacetylase (HDAC) Inhibition Mechanisms

No dedicated research studies detailing the specific inhibitory mechanisms of this compound against histone deacetylases (HDACs) could be identified in publicly available literature.

Phosphatidylinositol 3-Kinase Alpha (PI3Kα) Modulation

There are no specific studies in the available scientific literature that investigate the modulation of Phosphatidylinositol 3-Kinase Alpha (PI3Kα) by this compound.

Translation Elongation Factor 2 (PfEF2) Interaction Dynamics in Antimalarial Research

The most definitive research on the mechanism of action for the quinoline-4-carboxamide class, to which this compound belongs, is in the field of antimalarial drug development. A landmark study identified this chemical series as potent antimalarial agents that act through the inhibition of the Plasmodium falciparum translation elongation factor 2 (PfEF2). sonar.chresearchgate.net PfEF2 is a crucial enzyme for protein synthesis in the malaria parasite, responsible for the GTP-dependent translocation of the ribosome along messenger RNA. cdu.edu.au Inhibition of this enzyme stalls protein production, leading to parasite death. researchgate.netnih.gov

A comprehensive medicinal chemistry program identified the quinoline-4-carboxamide scaffold from a phenotypic screen against the blood stage of P. falciparum. sonar.ch This led to the development of the advanced preclinical candidate DDD107498. cdu.edu.au The research involved the synthesis and evaluation of a wide array of analogues to establish a structure-activity relationship (SAR).

Within this extensive study, the core structure of this compound was explored through the evaluation of closely related analogues. For instance, the study synthesized and tested compounds such as 6-Chloro-N-(pyridine-3-yl)-2-(p-tolyl)quinoline-4-carboxamide and N-(Pyridine-3-yl)-2-(p-tolyl)quinoline-4-carboxamide . sonar.chresearchgate.net The SAR exploration highlighted key features necessary for potent activity:

The Quinoline (B57606) Core : Serves as the fundamental scaffold for binding.

The C2-Aryl Group : Substituents on the phenyl ring at the C2 position were explored, with groups like p-tolyl being well-tolerated.

The C4-Carboxamide Linker : This amide bond is a critical component of the pharmacophore.

The Amide Substituent : The nature of the amine attached to the carboxamide was extensively varied. The presence of a pyridine (B92270) ring, as in this compound, was shown to be a viable substituent for maintaining antimalarial potency.

The lead compound from this class, DDD107498, demonstrated potent, low nanomolar activity against P. falciparum and its mechanism was confirmed to be the inhibition of PfEF2. researchgate.netnih.gov While specific binding dynamics and inhibitory constants for this compound itself are not detailed in the primary report, its structural similarity to the highly active compounds in the series strongly suggests it operates through the same mechanism of targeting PfEF2. The favorable potency and novel mechanism of action of this chemical class led to the progression of DDD107498 into preclinical development. sonar.chnih.gov

Table 1: Antimalarial Profile of Representative Quinoline-4-Carboxamides This table is representative of the data found for the compound class. Specific data for this compound was not explicitly detailed in the cited literature.

| Compound | Molecular Target | Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| DDD107498 | PfEF2 | P. falciparum | EC50 | ~1 nM | researchgate.net |

| Screening Hit (1) | PfEF2 | P. falciparum | EC50 | 120 nM | sonar.ch |

General Enzyme-Ligand Binding Investigations

Outside of the specific context of PfEF2 inhibition, no general enzyme-ligand binding investigation reports for this compound are available in the current scientific literature.

Nucleic Acid Interaction Mechanisms

The interaction of small molecules with nucleic acids is another key pharmacological mechanism, particularly for anticancer and antimicrobial agents.

DNA Intercalation Studies and Consequences on Cellular Processes

No studies specifically investigating the DNA intercalation properties or other direct nucleic acid interactions of this compound have been published. While some quinoline-based compounds are known to function as DNA intercalating agents, this mechanism has not been demonstrated for this specific molecule.

Cellular Pathway Modulation Research

Research into the specific effects of this compound on cellular pathways such as apoptosis and cell cycle progression is limited. While the broader class of quinoline derivatives has been investigated for various biological activities, including anticancer properties, specific data for this particular compound is not extensively available in the current body of scientific literature.

Currently, there are no specific studies detailing the mechanisms of apoptosis induction in any cell line for the compound this compound. While other quinoline derivatives have been shown to induce apoptosis through various pathways, including the generation of reactive oxygen species and endoplasmic reticulum stress, these findings cannot be directly extrapolated to the subject compound without specific experimental evidence.

CYP2C9 Binding Interactions and Structural Determinants

The interaction of quinoline-4-carboxamide analogues with Cytochrome P450 2C9 (CYP2C9), a crucial enzyme in drug metabolism, has been a subject of detailed investigation. These studies provide valuable insights into the structure-activity relationships that govern the binding of these compounds to the enzyme's active site.

Research indicates that quinoline-4-carboxamide derivatives can act as type II ligands for CYP2C9, where the nitrogen atom of the pyridine ring coordinates directly with the heme iron of the enzyme. nih.govacs.org This interaction is significantly influenced by the position of the nitrogen atom within the pyridine ring. For instance, a pyridine ring with the nitrogen at the para position relative to the carboxamide linkage, as is the case in this compound, is more accessible and can directly coordinate with the ferric heme iron. nih.govacs.org This is in contrast to meta or ortho isomers, where such direct coordination is not observed. nih.govacs.org

Table 1: Investigated Quinoline-4-carboxamide Derivatives and their Structural Features

| Compound Name | R1 Group | R2 Group |

|---|---|---|

| This compound | Phenyl | Pyridin-4-yl |

| N-phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide | Pyridin-4-yl | Phenyl |

| N-phenyl-2-(pyridin-3-yl)quinoline-4-carboxamide | Pyridin-3-yl | Phenyl |

| N-phenyl-2-(pyridin-2-yl)quinoline-4-carboxamide | Pyridin-2-yl | Phenyl |

| N-(naphthalen-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide | Pyridin-2-yl | Naphthalen-2-yl |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Quinoline 4 Carboxamide Derivatives

Influence of Substituent Variation on Biological Activity and Selectivity

Systematic modification of the quinoline-4-carboxamide core has yielded significant insights into the structural requirements for biological activity. Key points of variation include the quinoline (B57606) ring itself (positions R¹ and R³), and the amide substituents (position R²). nih.gov

R¹ Position: Modifications at this position, often involving atoms like bromine, were explored to reduce lipophilicity, a common issue with aromatic-rich scaffolds. nih.gov

R³ Position: Introduction of various amine groups at the R³ position was found to be well-tolerated. In one antimalarial series, extending an aminoalkylmorpholine linker from three to four carbons at R³ led to a 17-fold improvement in antiplasmodial potency. acs.org Conversely, adding conformationally restricted linkers, such as a bridge amide, was detrimental to activity, suggesting that rotational freedom of the substituent is important for optimal target binding. nih.gov

Substitutions on the Amide Moiety (R²): The nature of the substituent attached to the carboxamide nitrogen is critical for potency and selectivity.

Basicity and Size: In the context of antimalarial compounds, the basicity of the R² substituent plays a key role. Lowering the basicity often leads to a reduction in potency. nih.gov For example, replacing a pyrrolidine (B122466) ring with a less basic morpholine (B109124) ring resulted in a 12-fold decrease in activity. nih.gov However, it is possible to reduce the ring size of the R² substituent and maintain activity. nih.gov

Amide NH Group: The hydrogen atom on the amide nitrogen is also important. Capping this group with a methyl substituent led to an 87-fold drop in antiplasmodial potency, indicating its likely involvement in a crucial hydrogen bond interaction with the biological target. nih.gov

The table below summarizes the impact of substituent changes on the antiplasmodial activity of a quinoline-4-carboxamide series.

| Compound ID | R² Substituent | R³ Substituent | Activity (EC₅₀, nM) | Key Finding |

| Reference Cmpd | Pyrrolidin-1-yl-ethyl | 4-methylphenyl | 4 | High potency starting point. |

| Cmpd 46 | Morpholin-4-yl-ethyl | 4-methylphenyl | 48 | Replacing pyrrolidine with morpholine (less basic) reduces potency 12-fold. nih.gov |

| Cmpd 47 | N-methyl-pyrrolidin-1-yl-ethyl | 4-methylphenyl | 87 | Methylating the amide NH reduces potency 87-fold, highlighting the importance of the NH hydrogen bond donor. nih.gov |

| Cmpd 27 | Pyrrolidin-1-yl-ethyl | 4-(4-aminobutyl)morpholine | 4 | Extending the R³ linker from 3 to 4 carbons improves potency 17-fold over the 3-carbon linker analogue. acs.org |

| Cmpd 39 | Pyrrolidin-1-yl-ethyl | Conformationally restricted morpholine | >1000 | A rigid linker at R³ is detrimental to activity, suggesting a need for flexibility. nih.gov |

Stereochemical Impact on Pharmacological Efficacy

While the parent compound 2-phenyl-N-(pyridin-4-yl)quinoline-4-carboxamide is achiral, the introduction of chiral centers into its derivatives can have a profound impact on pharmacological activity. The spatial arrangement of substituents can dictate the efficiency and selectivity of the interaction between the compound and its biological target.

For quinoline-based compounds, stereoisomers can exhibit significantly different biological activities. For instance, the cinchona alkaloids quinine (B1679958) and its diastereomer quinidine, both featuring a quinoline core, have distinct therapeutic uses as antimalarial and antiarrhythmic agents, respectively, demonstrating how stereochemistry governs biological function. esr.ie

In the context of synthetic quinoline-4-carboxamides, the introduction of a stereocenter, for example at the 3-position of the quinoline ring or on a side chain, can lead to atropisomerism (axial chirality). This has been explored as a strategy in drug design. researchgate.net The different enantiomers of such axially chiral quinoline-carboxamides can have varied affinities for their target proteins due to the three-dimensional nature of the binding pocket. Although specific studies on the stereochemical impact of this compound were not prominently found, the principle remains a key consideration in the design of new, more complex analogues.

Rational Design Strategies for Enhanced Potency and Target Specificity

Rational, structure-guided design has been instrumental in optimizing quinoline-4-carboxamide derivatives. This approach relies on understanding the compound's binding mode within its biological target to make purposeful modifications that enhance desired properties.

A prominent example is the development of quinoline-based inhibitors for dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis and a target for anticancer and antiviral therapies. nih.govelsevierpure.com Researchers identified that the binding pocket of DHODH is largely nonpolar but contains specific polar residues like threonine (T63) and tyrosine (Y356). nih.gov

Design strategies included:

Introducing Hydrogen-Bonding Groups: Analogues were designed to incorporate strategically positioned hydrogen-bond accepting groups to form new electrostatic interactions with T63 or Y356. nih.gov

Water-Mediated Interactions: One potent analogue was shown via co-crystal structure to form a novel water-mediated hydrogen bond with T63, an interaction that contributes to its high potency. nih.gov

Maintaining the Pharmacophore: Modifications were made while preserving the essential pharmacophore responsible for the core interactions, such as the salt bridge formed by the carboxylic acid in related quinoline-4-carboxylic acids with an arginine residue (R136) in the DHODH binding site. nih.gov

These efforts led to the discovery of highly potent inhibitors with IC₅₀ values in the low nanomolar range and improved oral bioavailability, demonstrating the success of rational design in this chemical class. nih.gov

Bioisosteric Replacements and Scaffold Modification Strategies in Drug Design Research

Bioisosteric replacement and scaffold modification are advanced strategies used to address liabilities in lead compounds, such as poor metabolic stability or suboptimal physicochemical properties, while retaining or improving biological activity.

Bioisosteric Replacements: This strategy involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the drug-like characteristics of the compound.

A clear example within the quinoline carboxamide class is the effort to develop modulators of the ATP-binding cassette (ABC) transporter ABCG2, which is associated with multidrug resistance in cancer. nih.gov Potent quinoline carboxamide-based modulators were found to be susceptible to enzymatic cleavage at their central benzanilide (B160483) moiety. nih.govnih.gov To create more stable analogues, a bioisosteric approach was employed where the labile benzanilide core was replaced with a more robust biphenyl (B1667301) group. nih.govnih.gov

| Original Moiety (Labile) | Bioisosteric Replacement (Stable) | Impact on Properties |

| Benzanilide | Biphenyl | The resulting N-(biphenyl-3-yl)quinoline carboxamides were considerably more stable to enzymatic cleavage. nih.govnih.gov |

| While showing slightly lower potency, the new compounds retained selective, submicromolar inhibition of ABCG2 and demonstrated that the benzanilide core was not essential for activity. nih.govnih.gov |

Scaffold Modification and Scaffold Hopping: Scaffold hopping involves replacing the central core of a molecule with a chemically different but functionally equivalent scaffold. This is often used to escape patent space, find novel chemotypes, or improve properties like solubility or synthetic accessibility. The quinoline scaffold itself has been identified through scaffold hopping exercises. For instance, a 2,4-dimethylquinoline (B72138) carboxamide core was identified as a novel chemotype for M₄ positive allosteric modulators (PAMs) through a scaffold hopping approach. Similarly, the 2-(quinolin-4-yloxy)acetamide scaffold has been explored as a replacement for the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) system in the development of new antitubercular agents.

These strategies underscore the versatility of the quinoline-4-carboxamide framework and the diverse chemical approaches used to refine its derivatives into potent and specific therapeutic agents.

Advanced Applications in Chemical Biology and Material Science Research

Development as Chemical Probes for Biological Pathway Illumination

While the therapeutic potential of 2-phenyl-N-(pyridin-4-yl)quinoline-4-carboxamide and its derivatives has been extensively investigated, their application as chemical probes for illuminating biological pathways is a less explored yet promising area of research. Chemical probes are small molecules used to study and manipulate biological systems. The inherent biological activity of the 2-phenylquinoline-4-carboxamide (B4668241) scaffold suggests its potential to be adapted for such purposes.

To function as an effective chemical probe, a molecule should ideally possess high potency and selectivity for a specific biological target. The diverse biological activities of 2-phenylquinoline-4-carboxamide derivatives indicate their interaction with various cellular components, which could be exploited for probe development. For instance, fluorescently labeling a potent and selective derivative could enable the visualization of its target protein within a cell, thereby providing insights into the protein's localization, trafficking, and interactions.

Furthermore, a deep understanding of the structure-activity relationships (SAR) within this class of compounds is crucial for designing derivatives with the desired properties of a chemical probe. By systematically modifying the substituents on the phenyl, quinoline (B57606), and pyridine (B92270) rings, researchers can fine-tune the molecule's affinity and selectivity for its target, paving the way for the development of sophisticated tools to dissect complex biological processes. However, to date, specific studies detailing the use of this compound as a chemical probe for biological pathway illumination remain limited in the public domain.

Anti-Infective Research Applications

The global challenge of antimicrobial resistance has spurred the search for novel anti-infective agents. The 2-phenylquinoline-4-carboxamide scaffold has been identified as a promising starting point for the development of new drugs against a range of pathogens.

Antibacterial Action Mechanisms

Derivatives of 2-phenylquinoline-4-carboxylic acid have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Research has focused on synthesizing and evaluating various analogues to understand their structure-activity relationships and mechanisms of action. nih.gov

The antibacterial efficacy of these compounds is influenced by the nature and position of substituents on the 2-phenyl ring. nih.gov For instance, certain modifications have been shown to enhance activity against strains like Staphylococcus aureus and Escherichia coli. nih.govnih.gov While the precise molecular targets are still under investigation for many derivatives, it is believed that these compounds may interfere with essential bacterial processes.

A study on new 2-phenyl-quinoline-4-carboxylic acid derivatives revealed that some compounds exhibited significant inhibitory activity. nih.govresearchgate.net The introduction of different functional groups on the phenyl ring led to variations in their antibacterial spectrum and potency. nih.gov

Table 1: Antibacterial Activity of Selected 2-Phenyl-quinoline-4-carboxylic Acid Derivatives

| Compound/Derivative | Target Bacteria | Activity/Observation |

|---|---|---|

| Derivative 5a4 | Staphylococcus aureus | Significant antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 64 μg/mL. nih.gov |

| Derivative 5a7 | Escherichia coli | Displayed the most potent activity against this Gram-negative bacterium. nih.gov |

| Various Derivatives | S. aureus, Bacillus subtilis (Gram-positive) | Several compounds showed moderate to good inhibition. nih.govnih.gov |

Antifungal Research Investigations

The 2-phenylquinoline-4-carboxamide scaffold has also been explored for its antifungal properties. Studies have shown that derivatives of this compound can exhibit inhibitory activity against various fungal pathogens. The versatility of the quinoline nucleus allows for structural modifications that can lead to compounds with selective action against different fungal species. nih.gov

Research has indicated that certain quinoline derivatives are effective against Candida species and dermatophytes. nih.gov The antifungal activity is often dependent on the specific substitutions on the quinoline and phenyl rings, highlighting the importance of targeted synthesis in developing potent antifungal agents. One study demonstrated that while some derivatives were active against yeasts, others showed selective action against filamentous fungi. nih.gov

Antimalarial Research Strategies

Malaria remains a significant global health issue, and the emergence of drug-resistant parasites necessitates the discovery of new antimalarial agents with novel mechanisms of action. The quinoline core is a well-established pharmacophore in antimalarial drugs, and derivatives of this compound have shown considerable promise in this area. nih.govacs.orgacs.org

A notable discovery in this field is a quinoline-4-carboxamide derivative, DDD107498, which exhibits multistage antimalarial activity. acs.orgacs.org This compound acts through a novel mechanism, inhibiting the parasite's translation elongation factor 2 (PfEF2), which is essential for protein synthesis. acs.org This unique mode of action makes it a promising candidate for overcoming existing drug resistance.

Medicinal chemistry programs have focused on optimizing the initial hits from phenotypic screens to improve their potency, pharmacokinetic properties, and metabolic stability. nih.gov These efforts have led to the identification of lead molecules with low nanomolar in vitro potency and excellent oral efficacy in mouse models of malaria. nih.gov

Anti-Cancer Research Focus on Novel Mechanisms

The development of novel anti-cancer agents with unique mechanisms of action is a critical area of oncological research. Derivatives of this compound have been identified as a new class of compounds with potent anti-proliferative activity against various cancer cell lines. nih.gov

A primary mechanism of action for these compounds is the inhibition of tubulin polymerization. nih.gov Tubulin is a crucial protein that forms microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) in cancer cells. nih.gov

Molecular docking studies have shown that these derivatives can bind to the colchicine (B1669291) binding site on tubulin, thereby preventing its polymerization into microtubules. nih.gov The anti-proliferative activity of these compounds has been demonstrated in several cancer cell lines, including those of ovarian and colon cancer. nih.gov

Table 2: Anti-proliferative Activity of a Selected 2-Phenylquinoline-4-carboxamide Derivative (Compound 7b)

| Cancer Cell Line | IC50 Value (μM) |

|---|---|

| SK-OV-3 (Ovarian) | 0.5 |

IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. nih.gov

Anti-Inflammatory Research Potential

Chronic inflammation is a contributing factor to a wide range of diseases. The 2-phenylquinoline-4-carboxamide scaffold has been investigated for its potential to yield new anti-inflammatory agents. alliedacademies.orgabacademies.org

Studies have shown that novel carboxamides derived from 2-phenyl quinoline exhibit significant anti-inflammatory and analgesic activities in animal models. alliedacademies.org The anti-inflammatory effects of these compounds were evaluated using the carrageenan-induced paw edema test in rats, a standard model for acute inflammation. alliedacademies.org

The structure-activity relationship studies have indicated that the nature of the substituents on the quinoline moiety plays a crucial role in the anti-inflammatory potency. alliedacademies.org For instance, a derivative containing a sugar substitution demonstrated considerable anti-inflammatory activity, comparable to the standard drug diclofenac (B195802) sodium. alliedacademies.org This suggests that the 2-phenylquinoline-4-carboxamide framework is a valuable template for the design and development of novel anti-inflammatory drugs. alliedacademies.orgabacademies.org

Coordination Chemistry and Metal Complex Formation Studies

The molecular architecture of this compound, featuring nitrogen donor atoms in both the quinoline and pyridine rings, makes it a promising candidate for the formation of metal complexes. While specific studies on the coordination chemistry of this exact compound are not extensively detailed in the current body of scientific literature, significant insights can be drawn from the investigation of closely related analogues, such as 2-(pyridin-4-yl)quinoline-4-carboxylic acid.

Research into the metal complex formation of 2-(pyridin-4-yl)quinoline-4-carboxylic acid has demonstrated its capability to coordinate with a variety of transition metals, including manganese(II), cobalt(II), cadmium(II), and silver(I). nih.govresearchgate.net In these complexes, the ligand typically exhibits a bidentate coordination mode, utilizing the nitrogen atom of the quinoline ring and one of the oxygen atoms of the carboxylate group to chelate the metal center. It is highly probable that this compound would engage in a similar bidentate N,N-coordination through the quinoline and pyridine nitrogen atoms.

The structural analysis of the metal complexes of 2-(pyridin-4-yl)quinoline-4-carboxylic acid has revealed the formation of diverse and intricate supramolecular architectures. nih.govresearchgate.net For instance, with Mn(II), Co(II), and Cd(II), one-dimensional (1D) chain structures are formed, which are further interconnected through hydrogen bonding to create complex three-dimensional (3D) supramolecular networks. nih.govresearchgate.net In the case of Ag(I), a 3D coordination polymer is directly formed. nih.govresearchgate.net The specific geometry around the metal centers varies depending on the metal ion and the coordination environment.

Based on these findings with a closely related ligand, the coordination behavior of this compound with various metal ions can be predicted. The resulting metal complexes are expected to exhibit interesting structural features and properties, driven by the coordination geometry of the metal ion and the potential for intermolecular interactions such as hydrogen bonding and π-π stacking.

Table 1: Crystal and Coordination Data for Metal Complexes of the Analogous Ligand 2-(Pyridin-4-yl)quinoline-4-carboxylic acid

| Metal Ion | Formula | Crystal System | Space Group | Coordination Geometry | Supramolecular Structure |

| Mn(II) | [Mn(L)₂(H₂O)₂]·2H₂O | Triclinic | P-1 | Distorted Octahedral | 1D Chain → 3D Network |

| Co(II) | [Co(L)₂(H₂O)₂]·2H₂O | Triclinic | P-1 | Distorted Octahedral | 1D Chain → 3D Network |

| Cd(II) | [Cd(L)₂(H₂O)₂]·2H₂O | Triclinic | P-1 | Distorted Octahedral | 1D Chain → 3D Network |

| Ag(I) | [Ag₂(L)₂(H₂O)₂]·3H₂O | Monoclinic | C2/c | Distorted Tetrahedral | 3D Network |

Data extrapolated from studies on 2-(pyridin-4-yl)quinoline-4-carboxylic acid (HL). nih.govresearchgate.net

Exploration of Optical Properties for Organic Electronics and Photonic Devices

The extended π-conjugated system encompassing the quinoline and phenyl rings, coupled with the electron-withdrawing nature of the pyridine moiety and the carboxamide linker, suggests that this compound possesses noteworthy optical properties. Quinoline derivatives are a well-established class of compounds in the field of materials science, recognized for their potential applications in organic electronics and photonic devices due to their characteristic photoluminescence and charge-transport capabilities. nih.govmdpi.com

The unique electronic structure of quinoline-based compounds often leads to efficient fluorescence, making them suitable for use as emitters in organic light-emitting diodes (OLEDs). nih.gov The emission color can be tuned by modifying the substituents on the quinoline core, which alters the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, the combination of the electron-donating phenyl group and the electron-withdrawing pyridinyl-carboxamide moiety can create a push-pull system, which is a common strategy for enhancing fluorescence quantum yields and red-shifting the emission wavelength.

Furthermore, the inherent asymmetry and the presence of donor and acceptor groups in such molecules can give rise to significant nonlinear optical (NLO) properties. nih.gov Molecules with large first hyperpolarizability (β) values are of great interest for applications in photonic devices, such as optical switching and frequency conversion. The delocalization of π-electrons across the this compound framework could lead to a substantial NLO response.

Table 2: Potential Optical Properties and Applications of this compound

| Optical Property | Predicted Characteristics | Potential Application |

| Absorption | Strong absorption in the UV-Vis region due to π-π* transitions. | Light-harvesting materials |

| Photoluminescence | Expected to exhibit fluorescence in the blue to green region of the spectrum. | Emitter in OLEDs, fluorescent probes |

| Quantum Yield | Potentially high, influenced by the push-pull nature of the substituents. | Efficient light-emitting devices |

| Nonlinear Optics | Possibility of a significant second-order NLO response. | Optical switches, frequency converters |

Q & A

Q. Optimization Strategies :

- Microwave Irradiation : Reduces reaction time (e.g., from 24 hours to 1–2 hours) and improves yield .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction efficiency .

- Catalyst Screening : Palladium-based catalysts (Pd/C, Pd(OAc)₂) with ligand optimization (e.g., XPhos) improve cross-coupling efficiency .

What analytical techniques are critical for confirming the structure and purity of this compound?

Basic Question

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and carboxamide formation (e.g., δ ~8.5 ppm for pyridinyl protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 382.1452 for C₂₇H₂₀N₃O) .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : For 3D conformational analysis, particularly to study intermolecular hydrogen bonding .

How is the compound screened for initial biological activity, and what assays are recommended?

Basic Question

- Anticancer Screening :

- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- DNA Intercalation Studies : Fluorescence quenching assays using ethidium bromide .

- Antimicrobial Testing :

- MIC Assays : Broth dilution against E. coli or S. aureus .

- Enzyme Inhibition : Kinase inhibition profiling (e.g., EGFR tyrosine kinase) via ELISA .

How do structural modifications at the phenyl or pyridinyl positions influence biological activity?

Advanced Question

SAR Insights :

| Substituent Modification | Observed Effect | Source |

|---|---|---|

| 4-Fluorophenyl | Increased lipophilicity and kinase binding affinity (IC₅₀ ~0.5 μM vs. EGFR) | |

| 3-Hydroxyphenyl | Enhanced solubility but reduced cellular uptake due to hydrogen bonding | |

| Pyridin-3-yl vs. Pyridin-4-yl | Pyridin-4-yl improves DNA intercalation (ΔTm = +4°C) |

Q. Methodological Approach :

- Synthesize analogs with systematic substituent variations.

- Use regression analysis to correlate logP values with bioactivity (e.g., IC₅₀) .

What mechanistic insights exist for its anticancer activity, and how are they validated?

Advanced Question

- Hypothesized Mechanisms :

- Topoisomerase II Inhibition : DNA relaxation assays using agarose gel electrophoresis .

- Apoptosis Induction : Flow cytometry with Annexin V/PI staining .

- Validation Tools :

- Molecular Docking : AutoDock Vina to predict binding modes with EGFR (PDB: 1M17) .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., KD = 120 nM for EGFR) .

How can researchers resolve contradictions in activity data across similar analogs?

Advanced Question

Case Study : Discrepancies in IC₅₀ values for fluorophenyl vs. methoxyphenyl derivatives:

- Orthogonal Assays : Confirm activity via both enzymatic (e.g., kinase inhibition) and cellular (e.g., apoptosis) assays .

- Pharmacokinetic Profiling : Assess bioavailability (e.g., Cmax, t½) to explain in vitro/in vivo discrepancies .

- Metabolite Analysis : LC-MS to identify active/inactive metabolites .

What computational strategies are used to optimize this compound’s pharmacokinetic properties?

Advanced Question

- ADMET Prediction : Tools like SwissADME to estimate permeability (e.g., Caco-2 Papp = 12 × 10⁻⁶ cm/s) .

- QSAR Models : Develop predictive models for solubility (e.g., AlogPS) and cytochrome P450 interactions .

- Co-crystallization Studies : Resolve binding poses with target proteins to guide derivatization .

How can researchers improve the compound’s metabolic stability for in vivo applications?

Advanced Question

- Deuteration : Replace labile hydrogen atoms (e.g., C-H bonds adjacent to the carboxamide) to slow metabolism .

- Prodrug Design : Introduce ester moieties for enhanced oral bioavailability .

- CYP450 Inhibition Screening : Use liver microsomes to identify metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.